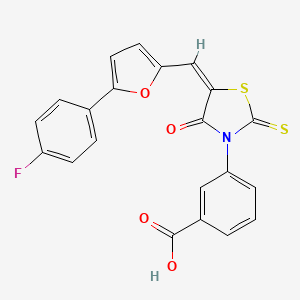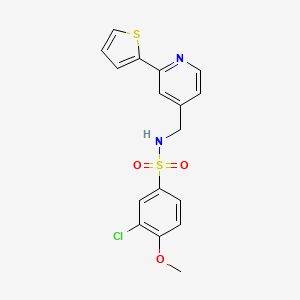
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TFB is a small molecule that is synthesized in the laboratory using specific chemical reactions.
作用機序
The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide is not fully understood. However, it has been suggested that N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide may inhibit specific enzymes or signaling pathways that are involved in cancer cell growth and neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of specific proteins that are involved in cancer cell growth. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has also been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide is also stable and can be stored for long periods, making it easy to use in experiments. However, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide research. One potential area of research is the development of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide derivatives that have improved solubility and bioavailability. Another area of research is the investigation of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide and its potential side effects.
In conclusion, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide is a promising chemical compound that has potential therapeutic applications in cancer and neurodegenerative diseases. Its synthesis method involves multi-step chemical reactions, and it has been extensively studied for its biochemical and physiological effects. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, but also some limitations. Future research should focus on the development of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide derivatives, investigation of its use in combination with other drugs, and further understanding of its mechanism of action.
合成法
The synthesis method of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide involves multi-step chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 2-hydroxy-4-methylsulfanylbutanol with 4-trifluoromethylbenzoyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with a reducing agent to obtain N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide.
科学的研究の応用
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2S/c1-20-7-6-11(18)8-17-12(19)9-2-4-10(5-3-9)13(14,15)16/h2-5,11,18H,6-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVBCNGBZUNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)

![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)





![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)
![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)